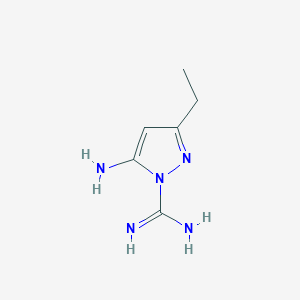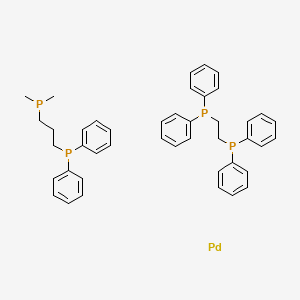
(1,2-Bis(diphenylphosphino)ethane)(1-dimethylphosphino-3-diphenylphosphinopropane)palladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2-Bis(diphenylphosphino)ethane)(1-dimethylphosphino-3-diphenylphosphinopropane)palladium is a coordination compound that features palladium as the central metal atom. This compound is known for its applications in catalysis, particularly in cross-coupling reactions. The ligands, 1,2-bis(diphenylphosphino)ethane and 1-dimethylphosphino-3-diphenylphosphinopropane, play a crucial role in stabilizing the palladium center and enhancing its reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Bis(diphenylphosphino)ethane)(1-dimethylphosphino-3-diphenylphosphinopropane)palladium typically involves the reaction of palladium(II) chloride with the ligands 1,2-bis(diphenylphosphino)ethane and 1-dimethylphosphino-3-diphenylphosphinopropane. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the palladium center. The ligands are dissolved in an appropriate solvent, such as dichloromethane or toluene, and then added to a solution of palladium(II) chloride. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
(1,2-Bis(diphenylphosphino)ethane)(1-dimethylphosphino-3-diphenylphosphinopropane)palladium undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form palladium(IV) species.
Reduction: It can be reduced back to palladium(0) under appropriate conditions.
Substitution: The ligands can be substituted with other phosphine ligands or other coordinating groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various phosphine ligands for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane, toluene, or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield palladium(IV) complexes, while substitution reactions can result in new palladium-phosphine complexes .
Wissenschaftliche Forschungsanwendungen
(1,2-Bis(diphenylphosphino)ethane)(1-dimethylphosphino-3-diphenylphosphinopropane)palladium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (1,2-Bis(diphenylphosphino)ethane)(1-dimethylphosphino-3-diphenylphosphinopropane)palladium exerts its effects involves the coordination of the palladium center with the ligands. The ligands stabilize the palladium center and facilitate its participation in catalytic cycles. The compound acts as a catalyst by forming transient intermediates with the reactants, which then undergo various transformations to yield the desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Bis(diphenylphosphino)ethane palladium(II) chloride
- 1,2-Bis(dimethylphosphino)ethane palladium(II) chloride
- 1,3-Bis(diphenylphosphino)propane palladium(II) chloride
Uniqueness
(1,2-Bis(diphenylphosphino)ethane)(1-dimethylphosphino-3-diphenylphosphinopropane)palladium is unique due to the combination of its ligands, which provide a balance of steric and electronic properties. This balance enhances the reactivity and selectivity of the palladium center, making it a highly effective catalyst in various chemical reactions .
Eigenschaften
Molekularformel |
C43H46P4Pd |
|---|---|
Molekulargewicht |
793.1 g/mol |
IUPAC-Name |
3-dimethylphosphanylpropyl(diphenyl)phosphane;2-diphenylphosphanylethyl(diphenyl)phosphane;palladium |
InChI |
InChI=1S/C26H24P2.C17H22P2.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;1-18(2)14-9-15-19(16-10-5-3-6-11-16)17-12-7-4-8-13-17;/h1-20H,21-22H2;3-8,10-13H,9,14-15H2,1-2H3; |
InChI-Schlüssel |
PXGKEBFLIYQVFK-UHFFFAOYSA-N |
Kanonische SMILES |
CP(C)CCCP(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(5-Ethoxy-2-phenyl-1,3-oxazole-4-carbonyl)amino]methyl methanimidate](/img/structure/B12892131.png)

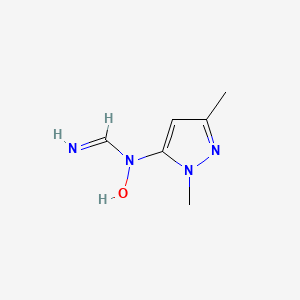
![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one](/img/structure/B12892146.png)
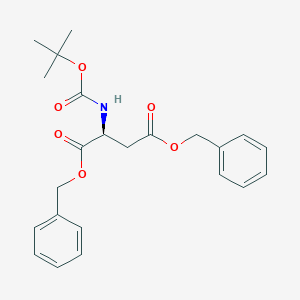
![6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide](/img/structure/B12892155.png)
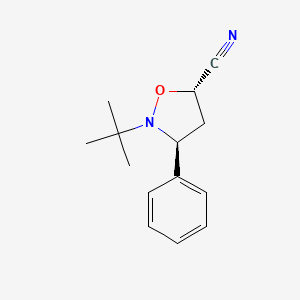
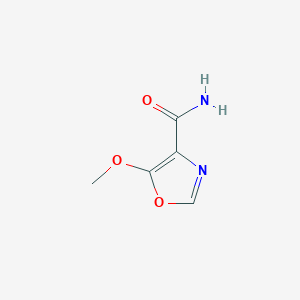
![(6R,7AS)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12892180.png)
![(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12892181.png)
![(2,4-Dimethyl-4H-thieno[3,2-b]pyrrol-5-yl)(pyrrolidin-1-yl)methanone](/img/structure/B12892192.png)


